molecular formula C12H13F2NO B133739 (3,4-Difluorophenyl)(piperidin-4-yl)methanone CAS No. 149452-43-7

(3,4-Difluorophenyl)(piperidin-4-yl)methanone

Cat. No. B133739
M. Wt: 225.23 g/mol
InChI Key: JXQMAQQVRQINKS-UHFFFAOYSA-N
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Description

The compound "(3,4-Difluorophenyl)(piperidin-4-yl)methanone" is a piperidine derivative, which is a class of compounds known for their various biological properties and significance in medicinal chemistry. Piperidine derivatives are often explored for their potential as drug candidates, particularly in the search for new treatments for diseases such as tuberculosis and cancer.

Synthesis Analysis

The synthesis of piperidine derivatives can involve modified Mannich condensation reactions, as seen in the synthesis of a related compound, 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one . Another example includes the condensation of piperidin-4-yl]-diphenyl-methanol with specific sulfonyl chlorides to obtain compounds like 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol . These methods typically yield crystalline solids that can be characterized by various spectroscopic techniques and X-ray crystallography.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is often characterized using techniques such as IR, NMR, LC-MS, and X-ray diffraction studies . The piperidine ring commonly adopts a chair conformation, which can influence the overall stability and reactivity of the molecule. The presence of substituents on the phenyl ring, such as fluorine or chlorine atoms, can lead to deshielding effects observed in NMR studies due to interactions with adjacent protons .

Chemical Reactions Analysis

Piperidine derivatives can participate in various chemical reactions, depending on their functional groups and substituents. The reactivity can be influenced by the electronic properties of the molecule, which can be evaluated using computational methods such as Density Functional Theory (DFT) . The frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the reactivity of the compound. The energy gap between these orbitals can indicate the chemical stability and reactivity of the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, including "(3,4-Difluorophenyl)(piperidin-4-yl)methanone," can be deduced from their molecular structure and electronic characteristics. The crystallographic data can reveal the solid-state arrangement and intermolecular interactions, which are important for understanding the compound's stability and potential bioactivity . Theoretical UV-visible spectrums and topological parameters obtained from computational studies can provide insights into the electronic properties and potential biological interactions of the compound .

Scientific Research Applications

Potential Applications in Environmental Science and Technology

Compounds with structural similarities to "(3,4-Difluorophenyl)(piperidin-4-yl)methanone" may find applications in environmental science. For example, methanotrophs, bacteria that metabolize methane, could potentially be engineered to produce valuable compounds from methane, a greenhouse gas. This could include applications in bioremediation, biosensors, and direct electricity generation from live cultures, indicating a broader scope for environmental and energy-related research applications (Strong, Xie, & Clarke, 2015).

Applications in Energy and Fuel Cell Technology

Compounds structurally related to "(3,4-Difluorophenyl)(piperidin-4-yl)methanone" could be involved in research related to energy production and fuel cell technology. For instance, research on methanol as a fuel demonstrates its potential for use in direct methanol fuel cells (DMFCs), highlighting the importance of catalysts in enhancing methanol oxidation efficiency. This research area explores the barriers to methanol use in fuel cells and seeks solutions to improve methanol-impermeable polymer electrolytes and other catalysts for energy-efficient applications (Heinzel & Barragán, 1999).

Implications in Pharmacology and Toxicology

While the specific research on "(3,4-Difluorophenyl)(piperidin-4-yl)methanone" was not found, similar compounds often undergo pharmacological and toxicological evaluations. The study of synthetic cannabinoids, for example, demonstrates the process of analyzing the effects of novel compounds on the human body, including observing physiological and behavioral effects in clinical cases. This research is crucial for understanding the potential therapeutic uses and risks associated with new chemical entities (Adamowicz et al., 2017).

Safety And Hazards

The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

(3,4-difluorophenyl)-piperidin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2NO/c13-10-2-1-9(7-11(10)14)12(16)8-3-5-15-6-4-8/h1-2,7-8,15H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXQMAQQVRQINKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40562899
Record name (3,4-Difluorophenyl)(piperidin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4-Difluorophenyl)(piperidin-4-yl)methanone

CAS RN

149452-43-7
Record name (3,4-Difluorophenyl)(piperidin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Following the procedure for the preparation of 1-acetyl-4(4-fluorobenzoyl)piperidine (U.S. Pat. No. 3,576,810), 1-acetyl-4(3,4-difluorobenzoyl)piperidine is prepared from 1-acetylisonipecotic acid chloride and 1,2-difluorobenzene. The acetyl group is removed by hydrolysis in dilute hydrochloric acid. Basification followed by extraction with a suitable solvent yields the title compound.
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